molecular formula C10H8ClF3O2 B7761888 4-[(2,2,2-Trifluoroethoxy)methyl]benzoyl chloride

4-[(2,2,2-Trifluoroethoxy)methyl]benzoyl chloride

Cat. No.: B7761888
M. Wt: 252.62 g/mol
InChI Key: HZDYCAPJGXGEOL-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-[(2,2,2-Trifluoroethoxy)methyl]benzoyl chloride typically involves the reaction of 4-[(2,2,2-Trifluoroethoxy)methyl]benzoic acid with thionyl chloride (SOCl2) under reflux conditions . The reaction proceeds as follows:

4-[(2,2,2-Trifluoroethoxy)methyl]benzoic acid+SOCl24-[(2,2,2-Trifluoroethoxy)methyl]benzoyl chloride+SO2+HCl\text{4-[(2,2,2-Trifluoroethoxy)methyl]benzoic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 4-[(2,2,2-Trifluoroethoxy)methyl]benzoic acid+SOCl2​→4-[(2,2,2-Trifluoroethoxy)methyl]benzoyl chloride+SO2​+HCl

Industrial production methods may vary, but they generally follow similar principles, ensuring high purity and yield .

Mechanism of Action

The mechanism of action of 4-[(2,2,2-Trifluoroethoxy)methyl]benzoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways depend on the specific application and the nature of the nucleophile involved .

Comparison with Similar Compounds

Properties

IUPAC Name

4-(2,2,2-trifluoroethoxymethyl)benzoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClF3O2/c11-9(15)8-3-1-7(2-4-8)5-16-6-10(12,13)14/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZDYCAPJGXGEOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COCC(F)(F)F)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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